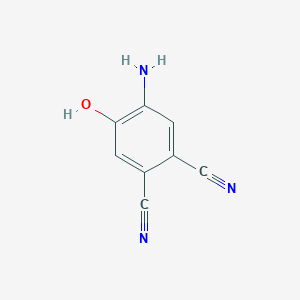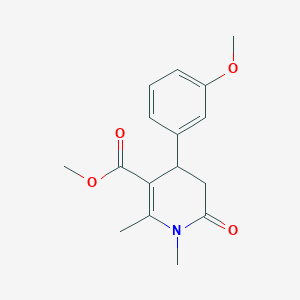![molecular formula C9H6N4O2 B4331213 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331213.png)
2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione, also known as mitoxantrone, is a synthetic compound that belongs to the anthracenedione family of drugs. It was first synthesized in the 1980s and is primarily used as a chemotherapeutic agent to treat various types of cancer, including breast, prostate, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In addition to its use as a chemotherapeutic agent, mitoxantrone has also been studied for its potential use in treating other diseases, including multiple sclerosis.
Mecanismo De Acción
Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It does this by intercalating into the DNA molecule and preventing the replication of cancer cells. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Mitoxantrone has several biochemical and physiological effects. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce oxidative stress and DNA damage in cancer cells. These effects contribute to the anti-cancer properties of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitoxantrone has several advantages for lab experiments. It is a potent chemotherapeutic agent that has been extensively studied for its anti-cancer properties. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to be effective in treating various types of cancer, making it a useful tool for studying cancer biology.
However, there are also limitations to using 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in lab experiments. It is a toxic compound that can be harmful to cells and animals. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce DNA damage and oxidative stress, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione. One area of research is the development of new analogs of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione that have improved anti-cancer properties and reduced toxicity. Another area of research is the use of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in combination with other chemotherapeutic agents to improve treatment outcomes.
In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been studied for its potential use in treating other diseases, including multiple sclerosis. Future research in this area could lead to the development of new treatments for this debilitating disease.
Overall, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione is a potent chemotherapeutic agent that has been extensively studied for its anti-cancer properties. While there are limitations to using 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in lab experiments, it remains a useful tool for studying cancer biology and exploring new treatments for cancer and other diseases.
Aplicaciones Científicas De Investigación
Mitoxantrone has been extensively studied for its use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, prostate, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been studied for its potential use in treating other diseases, including multiple sclerosis.
Propiedades
IUPAC Name |
1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-7-8(15)13-6-4-2-1-3-5(6)10-9(13)12-11-7/h1-4H,(H,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXXBQCSYYJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)

![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331167.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4331173.png)

![10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331192.png)
![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)
![7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)


![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)

![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-furylmethyl)ethanesulfonamide](/img/structure/B4331244.png)